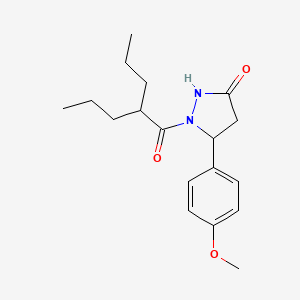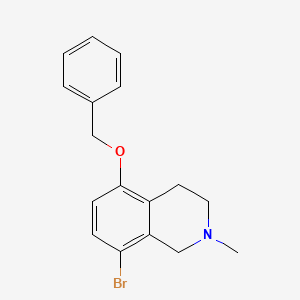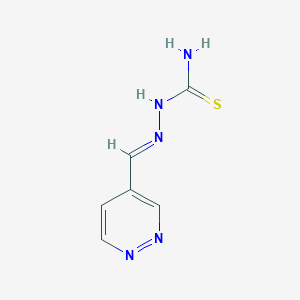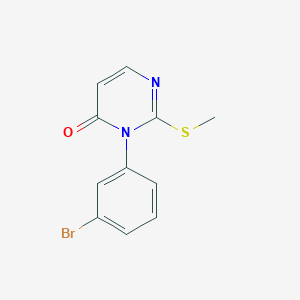
3-(3-Bromophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a chemical compound that belongs to the pyrimidinone family This compound is characterized by the presence of a bromophenyl group and a methylsulfanyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one typically involves the reaction of 3-bromobenzaldehyde with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized under basic conditions to yield the desired pyrimidinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted pyrimidinone.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the methylsulfanyl group can modulate the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-(methylsulfanyl)pyrimidin-4(3H)-one: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one: Contains a chlorine atom instead of bromine, which can influence its chemical behavior.
3-(3-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one: Contains a fluorine atom, leading to different electronic and steric effects.
Uniqueness
3-(3-Bromophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is unique due to the presence of the bromine atom, which can enhance its reactivity and potential interactions with biological targets. The combination of the bromophenyl and methylsulfanyl groups also provides a distinct structural framework that can be exploited for various applications.
Properties
CAS No. |
89069-24-9 |
|---|---|
Molecular Formula |
C11H9BrN2OS |
Molecular Weight |
297.17 g/mol |
IUPAC Name |
3-(3-bromophenyl)-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C11H9BrN2OS/c1-16-11-13-6-5-10(15)14(11)9-4-2-3-8(12)7-9/h2-7H,1H3 |
InChI Key |
ZLPBQUILFJPNBG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=O)N1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



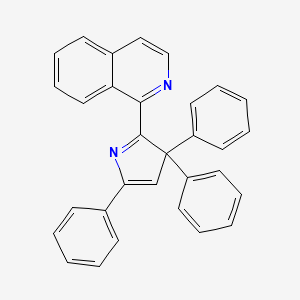


![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl-](/img/structure/B12915537.png)
![1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12915544.png)
![5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915554.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-](/img/structure/B12915562.png)
![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
